![molecular formula C19H22N2O4S B2453909 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 438489-19-1](/img/structure/B2453909.png)

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

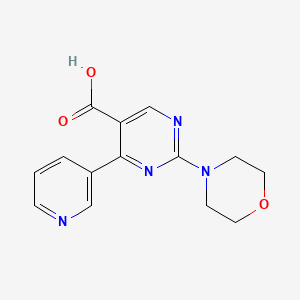

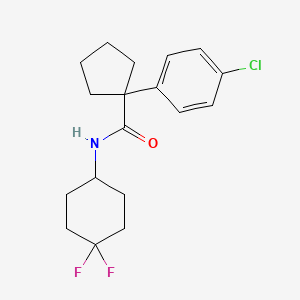

The molecular structure of this compound involves a benzo[cd]indol-2(1H)-one core, which is substituted at the 6-position with a (2,6-dimethylmorpholino)sulfonyl group.Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 173-178 °C (lit.) and is soluble in methanol .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on antioxidants, including sulfonyl and indole derivatives, highlights the importance of understanding their reaction pathways to evaluate their antioxidant capacity. The ABTS/PP decolorization assay, for example, provides insights into the reaction pathways of antioxidants, elucidating how certain compounds, potentially including sulfonyl and indole derivatives, can form coupling adducts with radicals or undergo oxidation without coupling. These pathways are crucial for determining the antioxidant potential of various compounds, including possibly the subject compound (Ilyasov et al., 2020).

Analytical Methods for Determining Antioxidant Activity

The development and refinement of analytical methods for assessing the antioxidant activity of compounds, including sulfonyl and indole derivatives, are essential for various scientific fields. Techniques such as the ORAC, HORAC, TRAP, and TOSC tests are critical for quantifying the antioxidant capacity of complex samples, potentially including "6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one" (Munteanu & Apetrei, 2021).

Synthesis and Antioxidant Activities of Carbazole Alkaloids

The synthesis and evaluation of carbazole alkaloids and their phenolic compounds for antioxidant activities present an area of interest that may relate to the applications of indole derivatives. The specific structural modifications and their impacts on antioxidant effectiveness provide a foundation for understanding how "this compound" could be evaluated or synthesized for similar applications (Yuhzo Hieda, 2017).

Applications of Redox Mediators in Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights a potential application area for sulfonyl and indole derivatives. These compounds can enhance the degradation efficiency of recalcitrant compounds, suggesting a possible role for "this compound" in environmental remediation efforts (Husain & Husain, 2007).

Cyclodextrin Inclusion Complexes for Drug Delivery

The formation of inclusion complexes with cyclodextrins represents a significant application for enhancing the solubility, stability, and bioavailability of pharmaceutical compounds. This approach could potentially apply to "this compound", offering a method to improve its pharmaceutical properties (Boczar & Michalska, 2022).

Future Directions

properties

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-21-16-8-9-17(14-6-5-7-15(18(14)16)19(21)22)26(23,24)20-10-12(2)25-13(3)11-20/h5-9,12-13H,4,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYCPFMCLBWYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(OC(C4)C)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2453826.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2453831.png)

![2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2453836.png)

![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)

![Methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2453840.png)

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)

![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)